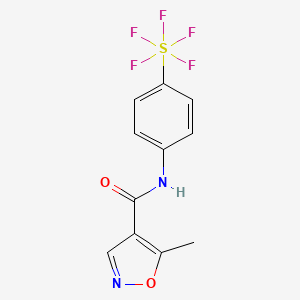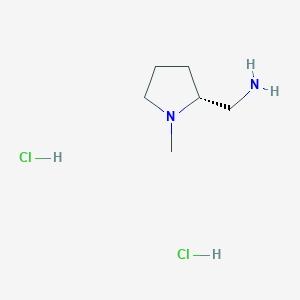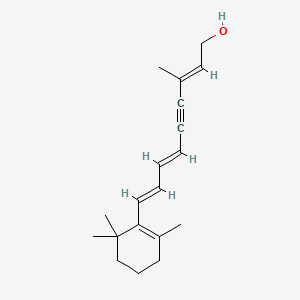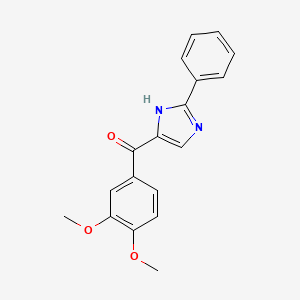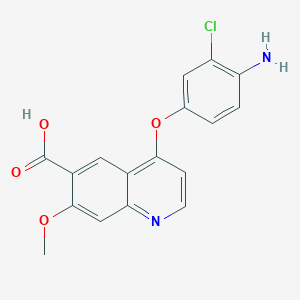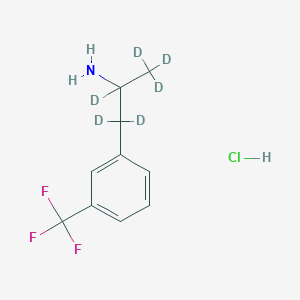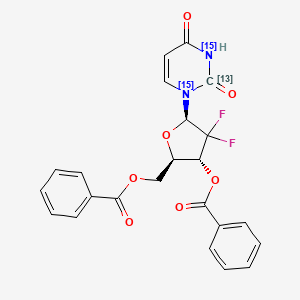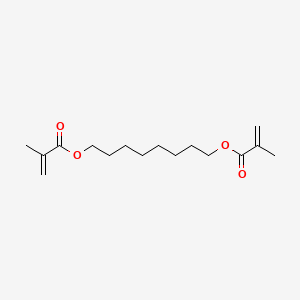
8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of two 2-methylprop-2-enoate groups attached to an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate typically involves the esterification of 8-hydroxyoctanoic acid with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in the compound can be hydrolyzed to yield 8-hydroxyoctanoic acid and 2-methylprop-2-enoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, leading to the formation of different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate the hydrolysis reaction.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide are employed to drive the transesterification process.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties depending on the reaction conditions.
Hydrolysis: 8-hydroxyoctanoic acid and 2-methylprop-2-enoic acid.
Transesterification: Different esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties for coatings, adhesives, and biomedical applications.
Materials Science: Employed in the development of advanced materials with tailored mechanical and chemical properties.
Biomedicine: Investigated for its potential use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Industrial Applications: Utilized in the production of specialty chemicals and as a component in formulations for paints, varnishes, and other coatings.
Mécanisme D'action
The mechanism of action of 8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The compound’s ester groups can participate in various chemical reactions, leading to the formation of polymers with specific properties. In biomedical applications, the compound’s biocompatibility and ability to form hydrogels make it suitable for drug delivery and tissue engineering.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylene glycol dimethacrylate: Another ester compound used in polymer chemistry with similar applications in coatings and adhesives.
Octyl 2-methylprop-2-enoate: A simpler ester with similar reactivity but different physical properties due to the absence of the octyl chain.
Uniqueness
8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate is unique due to its dual ester groups and long octyl chain, which impart specific properties such as increased hydrophobicity and flexibility to the resulting polymers. This makes it particularly useful in applications requiring materials with tailored mechanical and chemical properties.
Propriétés
Formule moléculaire |
C16H26O4 |
|---|---|
Poids moléculaire |
282.37 g/mol |
Nom IUPAC |
8-(2-methylprop-2-enoyloxy)octyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-13(2)15(17)19-11-9-7-5-6-8-10-12-20-16(18)14(3)4/h1,3,5-12H2,2,4H3 |
Clé InChI |
UBRPGRAGAZVZKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCCCCCCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[methoxy(methyl)carbamoyl]-5-phenylmethoxyindazole-1-carboxylate](/img/structure/B13849878.png)
![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)

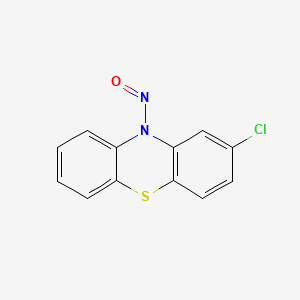
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
